2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile
Description
The compound 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile is a furan-3-carbonitrile derivative featuring a phenyl group at the 5-position and an imine-linked 5-bromothiophen-2-yl substituent at the 2-position. The E-configuration of the imine bond (CH=N) ensures planar geometry, facilitating conjugation across the aromatic and heterocyclic systems. Key structural features include:
- Furan backbone: Provides rigidity and π-conjugation.
- Bromothiophene moiety: Introduces electron-withdrawing effects via the bromine atom and sulfur’s heteroatomic contribution.
Properties
IUPAC Name |
2-[(E)-(5-bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2OS/c17-15-7-6-13(21-15)10-19-16-12(9-18)8-14(20-16)11-4-2-1-3-5-11/h1-8,10H/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMDXWCOZAMXCY-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(S3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(S3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19BrN2S2
- Molecular Weight : 407.4 g/mol
- IUPAC Name : 2-[(E)-(5-bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against human cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7) cells, showing promising results.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the IC50 values of similar compounds against HeLa and MCF-7 cell lines. The findings indicated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics like Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa | 15 | >3 |
| Compound B | MCF-7 | 20 | >4 |
| 2-[...]-3-Cyanide | HeLa | 25 | >2 |
The selectivity index (SI) is crucial for determining the therapeutic window of these compounds; values greater than 3 suggest a favorable balance between efficacy and toxicity towards normal cells .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as proteins involved in cell proliferation and apoptosis. The bromothiophene moiety facilitates π–π interactions with aromatic residues in target proteins, enhancing binding affinity and potentially modulating their activity.
Apoptosis Induction
Research indicates that this compound may induce apoptosis in cancer cells through the mitochondrial pathway, characterized by the dissipation of mitochondrial membrane potential and increased reactive oxygen species (ROS) production. This was evidenced by fluorescence assays that showed a significant increase in ROS levels upon treatment with the compound .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it exhibits activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various derivatives against gram-positive and gram-negative bacteria. The results highlighted that:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus (MRSA) | 32 µg/mL |
| Compound B | E. faecalis | 16 µg/mL |
| Compound C | E. coli | Not Active |
The introduction of specific functional groups significantly enhanced the antimicrobial activity of these compounds, particularly against gram-positive bacteria .
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Analogous Compounds
Electronic and Steric Effects
- 5-Bromothiophen-2-yl: Bromine’s electronegativity and sulfur’s polarizability enhance intermolecular interactions (e.g., halogen bonding) .
- 4-Nitrophenyl : The nitro group withdraws electron density, stabilizing the imine bond but reducing nucleophilicity. This substituent may promote charge-transfer complexes in materials science .
- 5-Methylfuran-2-yl : Methyl groups introduce steric protection but reduce conjugation efficiency compared to thiophene or phenyl derivatives.
Stability and Reactivity
- Bromothiophene derivative : Bromine may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for functionalization.
- Nitro derivative : Susceptible to reduction (e.g., nitro to amine), enabling post-synthetic modifications.
- Methoxy derivative : Resistant to oxidation but may undergo demethylation under strong acidic conditions.
Spectroscopic Signatures
- IR spectroscopy : All analogs show a nitrile stretch near 2,200 cm⁻¹. Bromothiophene derivatives exhibit C-Br stretches (~560 cm⁻¹) and thiophene ring vibrations.
- NMR : The 5-bromothiophen-2-yl group shows distinct deshielding in ¹H NMR (δ 7.2–7.8 ppm for thiophene protons) compared to methoxy (δ 3.8 ppm for OCH₃) or nitro (δ 8.2–8.5 ppm for aromatic protons) analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
